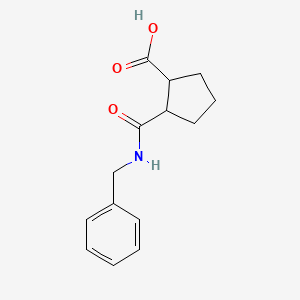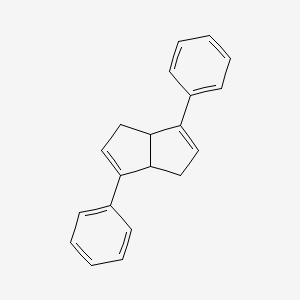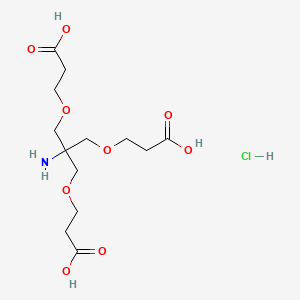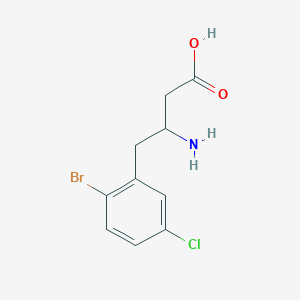
N6-Boc-N2-acetyl-D-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ac-Lys(Boc)-OH, also known as Nα-acetyl-Nε-(tert-butoxycarbonyl)-L-lysine, is a derivative of the amino acid lysine. This compound is often used in biochemical research, particularly in the study of histone deacetylases (HDACs) and other enzymes involved in protein acetylation and deacetylation. The presence of both acetyl and tert-butoxycarbonyl (Boc) protecting groups makes it a valuable tool in peptide synthesis and enzymatic assays.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Lys(Boc)-OH typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the acetylation of the α-amino group, followed by the protection of the ε-amino group with a Boc group. The reaction conditions often involve the use of acetic anhydride for acetylation and di-tert-butyl dicarbonate for Boc protection. The reactions are usually carried out in the presence of a base such as triethylamine to neutralize the generated acids.
Industrial Production Methods
In an industrial setting, the production of Ac-Lys(Boc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.
化学反应分析
Types of Reactions
Ac-Lys(Boc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid) or the acetyl group under basic conditions (e.g., hydroxylamine).
Substitution Reactions: The ε-amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Coupling Reactions: The carboxyl group can be activated and coupled with other amino acids or peptides using coupling reagents like carbodiimides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal, hydroxylamine for acetyl removal.
Coupling: Carbodiimides (e.g., EDC, DCC) for peptide bond formation.
Substitution: Nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include deprotected lysine derivatives, coupled peptides, and substituted lysine compounds.
科学研究应用
Ac-Lys(Boc)-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected lysine derivative.
Biology: Employed in the study of protein acetylation and deacetylation, particularly in HDAC assays.
Medicine: Investigated for its role in epigenetic regulation and potential therapeutic applications in cancer treatment.
Industry: Utilized in the production of synthetic peptides and as a reagent in biochemical assays.
作用机制
The mechanism of action of Ac-Lys(Boc)-OH involves its role as a substrate or inhibitor in enzymatic reactions. In HDAC assays, the compound is deacetylated by HDAC enzymes, leading to the removal of the acetyl group. This deacetylation process is crucial for studying the activity and inhibition of HDACs, which are important targets in cancer therapy. The Boc group provides stability and prevents unwanted side reactions during these assays.
相似化合物的比较
Similar Compounds
Boc-Lys(Ac)-AMC: A fluorescent substrate for HDACs, used in similar enzymatic assays.
Z-Lys(Ac)-AMC: Another HDAC substrate with a different protecting group.
Fmoc-Lys(Boc)-OH: A similar compound with a different protecting group (Fmoc) used in peptide synthesis.
Uniqueness
Ac-Lys(Boc)-OH is unique due to its dual protection with acetyl and Boc groups, making it versatile for various biochemical applications. Its stability and compatibility with different reaction conditions make it a preferred choice in peptide synthesis and enzymatic assays.
属性
分子式 |
C13H24N2O5 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC 名称 |
2-acetamido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H24N2O5/c1-9(16)15-10(11(17)18)7-5-6-8-14-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,19)(H,15,16)(H,17,18) |
InChI 键 |
NZAMQYCOJSWUAO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B12291015.png)
![4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B12291016.png)
![2-[[3-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yl]oxy]acetic acid](/img/structure/B12291019.png)
![(3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12291022.png)
![11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B12291023.png)


![6-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5H-pyrimidin-4-one](/img/structure/B12291033.png)




![3,11,19-Tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol](/img/structure/B12291076.png)

